molecular formula C12H9FN2O B2937748 N-(6-Fluoropyridin-2-YL)benzamide CAS No. 1260804-02-1

N-(6-Fluoropyridin-2-YL)benzamide

Cat. No.: B2937748
CAS No.: 1260804-02-1
M. Wt: 216.215
InChI Key: LXVHVLXLDIYYPE-UHFFFAOYSA-N
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Description

N-(6-Fluoropyridin-2-YL)benzamide is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the 6th position of the pyridine ring and a benzamide group attached to the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Fluoropyridin-2-YL)benzamide typically involves the reaction of 6-fluoropyridine-2-amine with benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of metal-organic frameworks as catalysts has also been explored to improve the yield and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(6-Fluoropyridin-2-YL)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.

Mechanism of Action

The mechanism of action of N-(6-Fluoropyridin-2-YL)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, thereby modulating their activity. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Fluoropyridin-2-YL)benzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its ability to interact with biological targets. This makes it a valuable compound for the development of pharmaceuticals and agrochemicals with improved efficacy and selectivity .

Properties

IUPAC Name

N-(6-fluoropyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O/c13-10-7-4-8-11(14-10)15-12(16)9-5-2-1-3-6-9/h1-8H,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVHVLXLDIYYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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